3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation reagents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets:
Tubulin Polymerization Inhibition: It binds to the colchicine binding site on tubulin, preventing microtubule formation.
Inhibition of Hsp90 and TrxR: These interactions disrupt cellular processes essential for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to its combined structural features of the trimethoxyphenyl and tetrahydronaphthalenyl groups, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
556015-76-0 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C20H23NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-5,7,9,11-12,16H,6,8,10H2,1-3H3,(H,21,22) |
InChI Key |
MUWAAARTORCHBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC3=CC=CC=C23 |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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